molecular formula C6H10N2S B080200 1-propyl-1H-imidazole-2-thiol CAS No. 10583-84-3

1-propyl-1H-imidazole-2-thiol

Cat. No. B080200
CAS RN: 10583-84-3
M. Wt: 142.22 g/mol
InChI Key: YNDGTXJRYKRKDJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

1-Propyl-1H-imidazole-2-thiol is synthesized through specific reactions involving imidazole derivatives. For instance, 1-(Methyldithiocarbonyl)imidazole has been used as a reagent for the synthesis of substituted thioureas, which could be related to the synthesis pathway of 1-propyl-1H-imidazole-2-thiol (Mohanta, Dhar, Samal, Ila, & Junjappa, 2000). Additionally, multicomponent coupling reactions and decarboxylative reactions involving imidazo[1,2-a]pyridines have been explored, which might contribute to the understanding of the synthesis of related compounds (Palani, Park, Kumar, Jung, & Lee, 2012).

Molecular Structure Analysis

The molecular structure of 1-propyl-1H-imidazole-2-thiol can be analyzed through various spectroscopic methods. Studies on related compounds, such as imidazole-2-thiones, provide insights into the structure through quantum-chemical calculations, X-ray diffraction data, and spectroscopy (Trzhtsinskaya & Abramova, 1991).

Chemical Reactions and Properties

Chemical reactions involving imidazole derivatives include sulfenylation reactions and reactions forming C-N, C-O, and C-S bonds, which are significant for understanding the chemical behavior of 1-propyl-1H-imidazole-2-thiol (Iida, Demizu, & Ohkado, 2018). Nucleophilic addition reactions are also notable for these compounds.

Physical Properties Analysis

The physical properties of 1-propyl-1H-imidazole-2-thiol, like solubility and melting point, can be inferred from studies on similar compounds. For instance, the thermodynamic and electrochemical properties of various imidazole-2-thiols provide a framework for understanding the physical properties of related compounds (Po, Shariff, Masse, Freeman, & Keindl-yu, 1991).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, can be gleaned from studies on similar imidazole derivatives. The synthesis and reactivity of compounds like imidazo[1,2-a]pyridines and their derivatives give insights into the chemical properties of 1-propyl-1H-imidazole-2-thiol (Rassokhina, Shirinian, Zavarzin, Gevorgyan, & Volkova, 2015).

Scientific Research Applications

Corrosion Inhibition

1-Propyl-1H-imidazole-2-thiol and its derivatives have been recognized for their potential in corrosion inhibition. Studies have investigated their ability to form protective layers on metal surfaces, particularly mild steel, in corrosive environments like sulphuric acid. The adsorption of these compounds onto metal surfaces, following Langmuir adsorption isotherm, indicates their efficacy in preventing corrosion through a combination of physical and chemical adsorption mechanisms (Ammal, Prajila, & Joseph, 2018).

Polymerization Initiator

The role of imidazole derivatives, including 1-Propyl-1H-imidazole-2-thiol, as initiators in polymerization processes, is another notable application. These compounds have been used as thermal latent catalysts in thiol-Michael addition reactions, aiding in the formation of thermosetting resins. This application is particularly significant as it allows for controlled polymerization processes, contributing to the development of materials with specific properties (Gajeles & Lee, 2019).

Photopolymerization Co-initiators

Imidazole-2-thiol derivatives have also been utilized as co-initiators in free-radical photopolymerizations. Their ability to efficiently quench the triplet states of certain compounds and initiate polymerization under specific conditions showcases their utility in the field of materials science, particularly in developing photopolymerization processes (Andrzejewska et al., 2006).

Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds, a critical aspect of medicinal chemistry, has seen the utilization of 1-Propyl-1H-imidazole-2-thiol. This chemical is integral in creating fused imidazo thiazole derivatives, which are the backbone of various biologically active compounds. The versatility in reactions and the subsequent formation of diverse heterocyclic systems underline the significance of this compound in synthetic chemistry (Jaberi & Noorizadeh, 2012).

properties

IUPAC Name

3-propyl-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S/c1-2-4-8-5-3-7-6(8)9/h3,5H,2,4H2,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDGTXJRYKRKDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CNC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10406913
Record name 1-propyl-1H-imidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-propyl-1H-imidazole-2-thiol

CAS RN

10583-84-3
Record name 1,3-Dihydro-1-propyl-2H-imidazole-2-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10583-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-propyl-1H-imidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-Imidazole-2-thione, 1,3-dihydro-1-propyl
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